

A Comprehensive Technical Guide to 1-Acetylcyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetylcyclohexene

Cat. No.: B1328911

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This technical guide provides an in-depth overview of **1-acetylcyclohexene**, a versatile ketone in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role in various chemical reactions.

Chemical Identity and Nomenclature

The standardized nomenclature for this compound is crucial for unambiguous scientific communication. Its formal IUPAC name is 1-(cyclohex-1-en-1-yl)ethanone.^{[1][2]} It is also widely known by several synonyms.

Table 1: Synonyms and Identifiers for **1-Acetylcyclohexene**

Type	Identifier
Common Name	1-Acetylcyclohexene[1][2][3]
1-Acetyl-1-cyclohexene[1][2][3]	
Systematic Names	1-(1-Cyclohexen-1-yl)ethanone
Ethanone, 1-(1-cyclohexen-1-yl)-[2][4][5]	
Ketone, 1-cyclohexen-1-yl methyl[1][2][3]	
Methyl 1-cyclohexenyl ketone[1][2][3]	
1-Cyclohexen-1-yl methyl ketone[1][3]	
cyclohex-1-enylmethylketone[1][3]	
CAS Registry Number	932-66-1[2]
Molecular Formula	C ₈ H ₁₂ O[2]
InChI Key	LTYLUDGDHUEBGX-UHFFFAOYSA-N[6]
SMILES	CC(=O)C1=CCCCC1[6]

Physicochemical Properties

The physical and chemical properties of **1-acetylcyclohexene** are essential for its handling, application in reactions, and purification.

Table 2: Physicochemical Data for **1-Acetylcyclohexene**

Property	Value
Molecular Weight	124.18 g/mol [2]
Appearance	Clear slightly yellow liquid
Boiling Point	201-202 °C (at atmospheric pressure)[4]
	85-88 °C at 22 mmHg[7]
	65-67 °C at 5 Torr[8]
Melting Point	73 °C[4][8]
Density	0.966 g/mL at 25 °C[4]
	0.9703 g/cm ³ at 20 °C[8]
Refractive Index (n ²⁰ /D)	1.49[4]
Flash Point	150 °F (65.6 °C)[4]

Experimental Protocols: Synthesis of 1-Acetylcyclohexene

Several methods have been established for the synthesis of **1-acetylcyclohexene**.^[7] A common and reliable laboratory-scale preparation involves the acid-catalyzed rearrangement of 1-ethynylcyclohexanol, a reaction known as the Rupe rearrangement.^{[5][9]}

Synthesis via Rupe Rearrangement of 1-Ethynylcyclohexanol

This procedure is adapted from established methods and provides a good yield of the target compound.^{[7][9]}

Materials:

- 1-Ethynylcyclohexanol (40 g, 0.32 mol)
- Dry benzene (250 mL)

- Phosphorus pentoxide (10 g)
- 5% Sodium bicarbonate solution (100 mL)
- Anhydrous sodium sulfate (15 g)

Equipment:

- 500-mL round-bottom flask
- Reflux condenser
- Heating mantle or steam cone
- Separatory funnel
- Distillation apparatus with a 15-cm helix-packed column

Procedure:

- In a 500-mL round-bottom flask, combine 40 g of 1-ethynylcyclohexanol, 250 mL of dry benzene, and 10 g of phosphorus pentoxide. Add a boiling chip.
- Attach a reflux condenser and gently reflux the mixture using a steam cone for 2.5 hours.^[7]
- After the reflux period, cool the flask's contents to room temperature.
- Decant the benzene solution from the phosphorus pentoxide residue.
- Wash the benzene solution once with 100 mL of a 5% sodium bicarbonate solution in a separatory funnel.^[7]
- Dry the organic layer over 15 g of anhydrous sodium sulfate.^[7]
- Remove the benzene by distillation at atmospheric pressure.
- Carefully fractionate the residue under reduced pressure using a 15-cm helix-packed column.

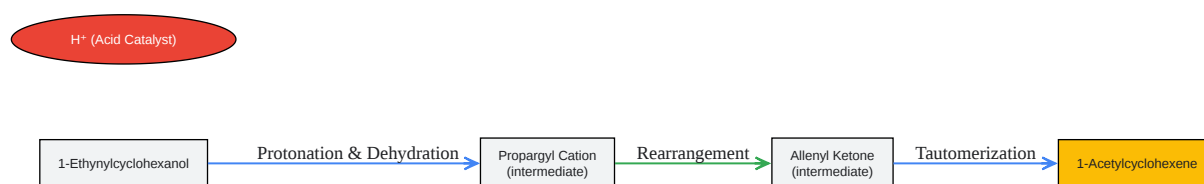
- Collect the fraction boiling at 85–88°C at 22 mmHg. The expected yield is between 22.5–28 g (56–70%).^[7]

Reaction Mechanisms and Workflows

1-Acetylcyclohexene is a valuable intermediate in various organic transformations, including cycloaddition reactions.

The Rupe Rearrangement

The synthesis described above proceeds through the Rupe rearrangement. This acid-catalyzed reaction transforms a tertiary α -ethynyl alcohol into an α,β -unsaturated ketone. The general pathway is illustrated below.

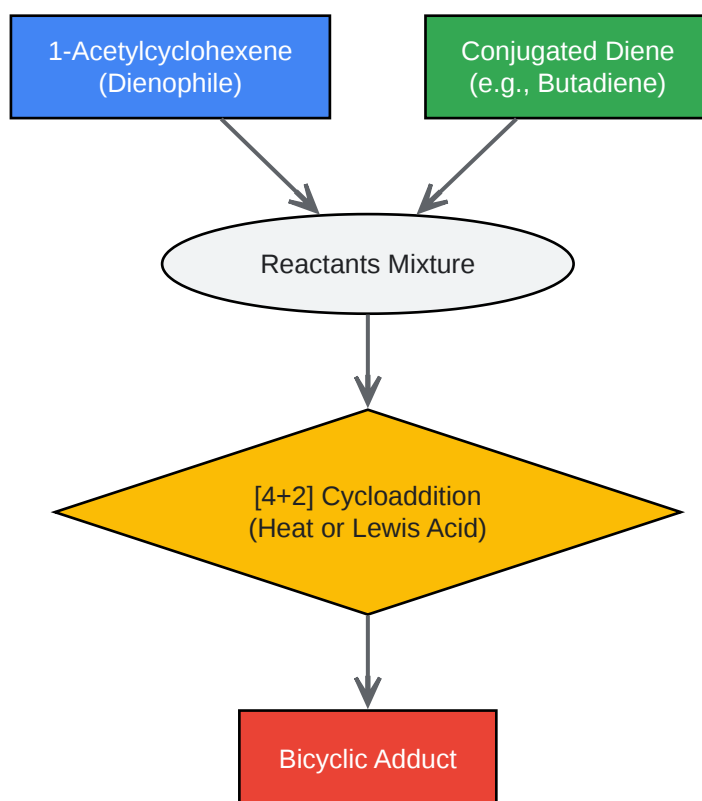


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Caption: The Rupe rearrangement pathway for synthesizing **1-acetylcyclohexene**.

Diels-Alder Reaction Workflow

As an α,β -unsaturated ketone, **1-acetylcyclohexene** can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a route to synthesize bicyclic structures.



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Caption: Generalized workflow for a Diels-Alder reaction using **1-acetylcyclohexene**.

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